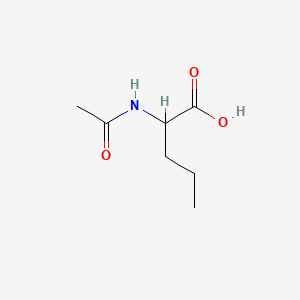![molecular formula C10H10O3 B1267323 Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride CAS No. 24327-08-0](/img/structure/B1267323.png)
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
概述
描述
Bicyclo[222]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic organic compound with the molecular formula C10H10O3 It is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic anhydride groups
作用机制
Mode of Action
The mode of action of Bicyclo[22Anhydrides are typically reactive and can undergo various chemical transformations, potentially interacting with biological targets in unique ways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22Therefore, its impact on bioavailability is currently unknown .
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, which involves the reaction of cyclohexadiene with maleic anhydride. The reaction typically occurs under thermal conditions, where the reactants are heated to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The double bond in the bicyclic structure can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic addition reactions may involve reagents like bromine or hydrogen halides.
Major Products:
Oxidation: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol.
Substitution: Halogenated derivatives of the bicyclic structure.
科学研究应用
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers and resins, where its rigid structure imparts desirable mechanical properties.
相似化合物的比较
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Uniqueness: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific bicyclic structure and the presence of a double bond, which imparts distinct reactivity compared to other similar compounds. Its rigid framework and reactive anhydride groups make it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
24327-08-0 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+ |
InChI 键 |
YIHKILSPWGDWPR-KVFPUHGPSA-N |
SMILES |
C1CC2C=CC1C3C2C(=O)OC3=O |
手性 SMILES |
C1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O |
规范 SMILES |
C1CC2C=CC1C3C2C(=O)OC3=O |
Key on ui other cas no. |
6708-37-8 24327-08-0 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride?
A: One common synthetic route involves a Diels-Alder reaction between α-terpinene and maleic anhydride. This reaction is often catalyzed, with one study using a dodecylbenzenesulfonic acid (DLB) catalyst to achieve a high yield of the desired anhydride []. Another method utilizes the thermal isomerization of trans-diacids to produce the exo isomer of the anhydride [, ].
Q2: What spectroscopic techniques are useful for characterizing this compound?
A: Researchers frequently employ Infrared Spectroscopy (IR), Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze and characterize this compound []. These techniques provide information about the compound's functional groups, purity, and molecular weight.
Q3: Can this compound be used to differentiate enantiotopic directions in NMR studies?
A: Yes, studies have shown that this compound can differentiate enantiotopic directions in molecules with C(s) and C(2v) symmetry when dissolved in chiral liquid-crystalline phases []. This differentiation is observable through ¹H-¹H, ¹³C-¹H, and ¹³C-²H couplings in NMR spectroscopy.
Q4: Are there any reported crystal structures related to this compound?
A: While the crystal structure of this compound itself might not be widely reported, a closely related derivative, 7-(2-acetoxyethyl)-4-methoxy-3a,4,7,7a-tetrahydro-4,7-ethanoisobenzofuran-1,3-dione (an anhydride precursor), has been successfully analyzed using X-ray crystallography []. This structural information can offer insights into the potential conformation and reactivity of the anhydride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

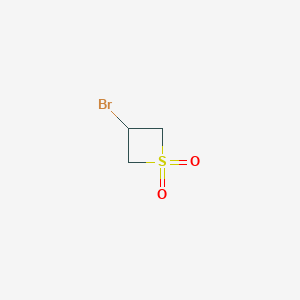
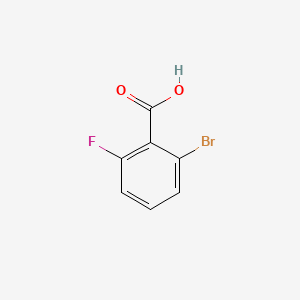
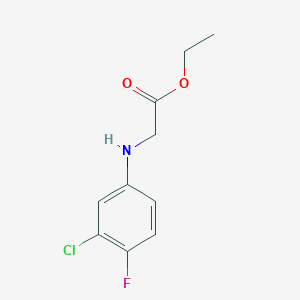
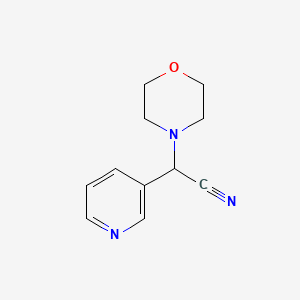


![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
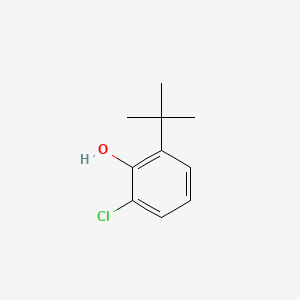
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)
